N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-26-8-7-19-15(24)9-13-11-27-18-21-16-14(17(25)22(13)18)10-20-23(16)12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQWEMDSYLJTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure, characterized by the presence of a tetrahydropyrazolo-thiazolo-pyrimidine moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 428.55 g/mol.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
- Inhibition of Bacterial Growth : Research indicated that derivatives of thiazolidinones demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . Although specific data for the compound is limited, its structural analogs suggest potential efficacy against similar pathogens.
Antiparasitic Activity
A related study focused on the inhibition of Schistosoma mansoni cercarial elastase by thiazolidinone derivatives. The most potent compound exhibited an IC50 of 264 µM and significantly reduced worm burden in mice . This suggests that this compound may also possess antiparasitic properties worth exploring.
Anticancer Potential
The thiazole and pyrazole derivatives are often evaluated for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Further research is needed to establish the specific anticancer activity of this compound.
Case Studies
A comprehensive review highlighted various studies on related compounds:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinone Derivative | Antibacterial against E. coli | |
| Pyrazole Derivative | Anticancer activity | |
| Thiazolidinone | Antiparasitic against S. mansoni |
These findings underscore the potential biological activities that could be associated with this compound.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are significant for therapeutic applications:
1. Anticancer Properties:
Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and solid tumors.
2. Antimicrobial Activity:
The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. Its minimum inhibitory concentration (MIC) values indicate a broad-spectrum efficacy against pathogens.
3. Anti-inflammatory Effects:
Studies suggest that the compound may modulate inflammatory pathways, providing a potential therapeutic avenue for conditions characterized by chronic inflammation.
4. Antidiabetic Activity:
Preliminary data indicate that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.
Case Study 1: Anticancer Efficacy
In vitro studies on leukemia cell lines have shown that treatment with N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide resulted in significant apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties found that the compound displayed an MIC of 10 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent. Further testing against other bacterial strains is ongoing to evaluate its full spectrum of activity.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-thiazolo-pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo-pyrimidine | Similar ring structure | Anti-inflammatory |
| Thiazolo-pyridine derivatives | Pyridine moiety | Anticancer |
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural similarities with several fused heterocyclic systems:
- Pyrazolo[3,4-d]pyrimidinones: Compounds in (e.g., 2–10) feature a pyrazolo-pyrimidinone core but lack the thiazole ring fusion. These derivatives are synthesized via reactions of phenacyl chlorides with a pyrazolo-pyrimidinone precursor, yielding sulfur-linked substituents .
- Pyrrolo-thiazolo-pyrimidines : describes compounds like 8 and 9 , which incorporate a pyrrolo-thiazolo-pyrimidine scaffold. These structures differ in ring fusion (pyrrolo instead of pyrazolo) and substituent positioning, impacting their electronic properties .
- Pyrazolo[3,4-b]pyridines : highlights a pyrazolo-pyridine derivative (4c ) with a chloro-phenyl group and methoxyphenyl acetamide. The absence of the thiazole ring reduces conformational rigidity compared to the target compound .
Substituent Variations
Key substituent differences influence bioactivity and solubility:
Pharmacological Activity Comparisons
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes . The thiazole ring in the target compound may enhance such activity.
- Enzyme Inhibition: Pyrazolo-pyrimidinones () are known kinase inhibitors. The fused thiazole ring in the target compound could modulate selectivity for ATP-binding pockets .
Physicochemical Properties
Melting Points and Solubility
- Target Compound: Predicted high melting point (>200°C) due to rigid fused rings; methoxyethyl group improves aqueous solubility compared to non-polar analogs.
- Compound 4c : Melting point 209–211°C; chloro and methoxy groups balance lipophilicity and solubility .
- Compound 7b : Melting point 206–208°C; morpholine and thioether groups enhance polarity .
Spectroscopic Characterization
Preparation Methods
Cyclocondensation of Dihydropyrimidine-Thione
The thiazolo[3,2-a]pyrimidine scaffold is synthesized via intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromide (Fig. 1A).
Procedure:
- React 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (10 mmol) with chloroacetic acid (10 mmol) and 2,4,6-trimethoxybenzaldehyde (10 mmol) in acetic acid/acetic anhydride (1:1, 25 mL).
- Reflux for 8–10 hours, concentrate, and recrystallize from ethyl acetate (yield: 78%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp | 110–115°C |
| Yield | 78% |
| Melting Point | 154–156°C |
Polyphosphoric Acid (PPA)-Mediated Cyclodehydration
PPA facilitates the formation of the thiazolo ring by eliminating water (Fig. 1B):
- Heat 2-phenacylthio-dihydropyrimidine hydrobromide (1a–x) with PPA (10 g) at 120°C for 2 hours.
- Neutralize with aqueous NH₃ and extract with dichloromethane.
Optimization Note:
Construction of the Pyrazolo[3,4-d] Moiety
Diazotization and Cyclocoupling
Introduce the pyrazole ring via diazonium salt coupling (Fig. 2A):
- Treat 5-aminothiazolo[3,2-a]pyrimidine (1 eq) with NaNO₂ (1.2 eq) in HCl (0–5°C).
- Couple with ethyl acetoacetate (1.5 eq) in ethanol at 25°C for 12 hours.
Spectroscopic Validation:
Oxidative Cyclization with I₂/KI
Alternative route for pyrazole annulation (Fig. 2B):
- React thiourea derivative (1 eq) with iodine (1.2 eq) and KI (2 eq) in DMF at 80°C for 6 hours.
- Yield: 68% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Introduction of the Acetamide Side Chain
Nucleophilic Displacement at C6
Functionalize the thiazolo-pyrimidine core with bromoacetyl bromide (Fig. 3A):
- Treat 6-bromo-thiazolo[3,2-a]pyrimidine (1 eq) with bromoacetyl bromide (1.5 eq) in dry DMF.
- Add N-methylmorpholine (2 eq) and stir at 0°C for 2 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temp | 0°C → 25°C |
| Solvent | DMF |
| Yield | 82% |
Amidation with 2-Methoxyethylamine
Couple the acetylated intermediate with 2-methoxyethylamine (Fig. 3B):
- React 6-bromoacetyl-thiazolo[3,2-a]pyrimidine (1 eq) with 2-methoxyethylamine (3 eq) in THF.
- Heat at 50°C for 4 hours and purify via recrystallization (ethanol/water).
Characterization Data:
Final Cyclization and Oxidation
Formation of the 4-Oxo Group
Oxidize the tetrahydropyrimidine ring using KMnO₄ (Fig. 4):
- Dissolve the intermediate (1 eq) in acetone/H₂O (3:1).
- Add KMnO₄ (2 eq) and stir at 25°C for 24 hours.
- Filter through Celite and concentrate.
Yield: 74% after recrystallization (ethyl acetate).
Purification and Crystallization
Final Step:
- Dissolve crude product in hot ethanol (90%), treat with activated charcoal, and filter.
- Cool to 4°C to obtain pale yellow crystals (mp 198–200°C).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₁H₂₂N₅O₃S: 432.1443 [M+H]⁺
- Observed: 432.1445 [M+H]⁺ (Δ 0.46 ppm)
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound contains a fused pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, an acetamide group, and a methoxyethyl substituent. The thiazolo-pyrimidine system contributes to π-π stacking interactions with biological targets, while the acetamide moiety enhances hydrogen-bonding potential. The methoxyethyl group may improve solubility in polar solvents. Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show that electron-withdrawing substituents on the phenyl ring can modulate electrophilic reactivity .
Q. What synthetic strategies are recommended for preparing this compound?
Synthesis typically involves:
- Step 1: Condensation of 4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine with chloroacetyl chloride to introduce the acetamide precursor.
- Step 2: Nucleophilic substitution with 2-methoxyethylamine under anhydrous conditions (e.g., DMF, 60–80°C) .
- Key reagents: Sodium hydride (base), dimethylformamide (solvent), and controlled heating to prevent decomposition of intermediates .
Q. Which analytical techniques are critical for characterization?
- NMR spectroscopy: Confirms regioselectivity of substitution (e.g., H NMR: δ 3.3–3.5 ppm for methoxyethyl protons).
- Mass spectrometry (HRMS): Validates molecular weight (expected ~450–470 g/mol based on analogs) .
- HPLC: Assesses purity (>95% required for biological assays; gradients of acetonitrile/water with 0.1% TFA recommended) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Issue: Low yields (<40%) in Step 2 due to competing side reactions.
- Solutions:
- Use catalytic amounts of KI to enhance nucleophilicity of the methoxyethylamine .
- Replace DMF with DMSO to stabilize intermediates via polar aprotic effects .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) to terminate at optimal conversion .
Q. How should contradictory biological activity data be addressed in structure-activity relationship (SAR) studies?
- Example: Discrepancies in IC50 values for kinase inhibition across studies.
- Methodology:
- Validate assay conditions (e.g., ATP concentration, pH) to ensure consistency .
- Synthesize analogs with systematic substitutions (e.g., replacing methoxyethyl with ethoxyethyl) to isolate SAR trends .
- Use molecular docking (AutoDock Vina) to compare binding modes across analogs and identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies are effective for improving metabolic stability in vivo?
- Problem: Rapid clearance due to oxidation of the methoxyethyl group.
- Approaches:
- Introduce deuterium at vulnerable C-H bonds to slow CYP450-mediated metabolism .
- Replace the methoxy group with a trifluoromethoxy group to enhance steric hindrance and electron-withdrawing effects .
- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify metabolic half-life improvements .
Q. How can researchers resolve conflicting cytotoxicity data in cell-based assays?
- Root causes: Variability in cell line sensitivity or impurities in the compound batch.
- Solutions:
- Re-test cytotoxicity using orthogonal assays (e.g., MTT, ATP-lite) across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Purify the compound via preparative HPLC (C18 column, 20–80% acetonitrile gradient) to eliminate trace impurities .
Q. What computational tools are recommended for predicting off-target interactions?
- Methods:
- SwissTargetPrediction: Identifies potential off-targets based on structural similarity to known ligands .
- Molecular dynamics simulations (GROMACS): Assess binding stability to unintended targets (e.g., GPCRs) over 100-ns trajectories .
- DEREK Nexus: Flags structural alerts for toxicity (e.g., thiazolo ring-related hepatotoxicity) .
Methodological Notes for Data Interpretation
- Handling crystallographic data contradictions: If X-ray structures disagree with docking poses, refine protonation states (Schrödinger Epik) and re-simulate under physiological pH .
- Statistical analysis: Use two-way ANOVA with post-hoc Tukey tests for multi-group biological data to account for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
